molecular formula C18H12ClN3O4 B11305496 6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11305496
M. Wt: 369.8 g/mol
InChI Key: VGZOKRDQZSLRID-UHFFFAOYSA-N
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Description

6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Furan Moiety: The furan moiety can be attached via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the chromene, pyrazole, and furan intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

    Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the pyrazole and furan moieties.

    N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom.

    6-Chloro-N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

The uniqueness of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide lies in its combination of the chromene, pyrazole, and furan moieties, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H12ClN3O4/c19-11-3-4-15-13(8-11)14(23)9-16(26-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-25-12/h1-9H,10H2,(H,21,24)

InChI Key

VGZOKRDQZSLRID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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